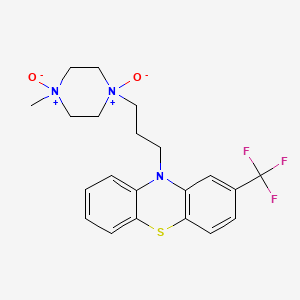

Trifluoperazine N1,N4-Dioxide

CAS No.:

Cat. No.: VC18001110

Molecular Formula: C21H24F3N3O2S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24F3N3O2S |

|---|---|

| Molecular Weight | 439.5 g/mol |

| IUPAC Name | 10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

| Standard InChI | InChI=1S/C21H24F3N3O2S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)30-20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |

| Standard InChI Key | ZYMPCIADUGWNLP-UHFFFAOYSA-N |

| Canonical SMILES | C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

Trifluoperazine N1,N4-Dioxide features a phenothiazine backbone substituted with a trifluoromethyl group at position 2 and a propyl chain linked to a piperazine ring. The oxidation of the piperazine nitrogens (N1 and N4) and sulfur atom distinguishes it from the parent drug. The IUPAC name, 1-(3-(5,5-dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-methylpiperazine 1,4-dioxide, reflects these modifications . Comparative analysis with related compounds, such as Trifluoperazine N1-Oxide (CAS 52172-24-4), highlights the impact of additional oxidation on molecular properties. For instance, the N1,N4-Dioxide exhibits a higher molecular weight (471.49 g/mol vs. 423.5 g/mol for N1-Oxide) due to the incorporation of two oxygen atoms .

Synthetic Pathways

The synthesis of Trifluoperazine N1,N4-Dioxide typically involves controlled oxidation of trifluoperazine using agents like hydrogen peroxide or meta-chloroperbenzoic acid. This process selectively oxidizes the sulfur atom to a sulfone and the piperazine nitrogens to N-oxides. Analytical validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirms the structural integrity of the final product . Regulatory-compliant batches must adhere to pharmacopeial standards (USP, EMA, JP, BP), necessitating stringent impurity profiling and stability testing .

Pharmacological and Metabolic Profile

Role as a Metabolite

Trifluoperazine undergoes extensive hepatic metabolism, producing multiple oxidized derivatives, including N-oxides and sulfoxides. Studies utilizing radioimmunoassay (RIA) have quantified Trifluoperazine N4'-Oxide (TFPNO) in human plasma following oral administration . In a pharmacokinetic study, a single 5-mg dose of trifluoperazine yielded a mean peak plasma concentration () of 3.7 ± 0.7 ng/mL for TFPNO, with an elimination half-life () of 26.9 ± 14.0 hours . These values exceeded those of the parent drug (: 2.7 ± 0.7 ng/mL; : 21.9 ± 6.5 hours), suggesting prolonged systemic exposure to the N-oxide metabolite .

Biological Activity

Analytical Characterization

Spectroscopic Data

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 471.49 g/mol |

| SMILES | FC(C(C=C1N(CCC[N+]2([O-])CCN+(C)CC2)C3=C4C=CC=C3)=CC=C1S4(=O)=O)(F)F |

| InChI | InChI=1S/C21H24F3N3O4S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)32(30,31)20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |

Regulatory Compliance

Pharmacokinetic and Toxicological Considerations

Absorption and Elimination

The extended half-life of TFPNO (26.9 hours) compared to trifluoperazine (21.9 hours) suggests slower clearance, potentially due to reduced renal excretion or enterohepatic recirculation . Area-under-the-curve (AUC) values for TFPNO (51.1 ± 9.8 ng·h/mL) further indicate significant metabolic conversion of the parent drug .

Toxicity Profile

Applications in Pharmaceutical Development

Reference Standard

As a certified reference material, this compound enables accurate quantification of trifluoperazine and its metabolites in biological matrices. Its use in mass spectrometry-based assays improves the sensitivity and specificity of pharmacokinetic studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume